molecular formula C13H15IN2O2 B7055450 (3S,4S)-1-(3-iodobenzoyl)-4-methylpyrrolidine-3-carboxamide

(3S,4S)-1-(3-iodobenzoyl)-4-methylpyrrolidine-3-carboxamide

Cat. No.: B7055450
M. Wt: 358.17 g/mol
InChI Key: CAOJWIQENCWFSQ-LDYMZIIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S)-1-(3-iodobenzoyl)-4-methylpyrrolidine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes an iodinated benzoyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-(3-iodobenzoyl)-4-methylpyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions.

    Attachment of the Benzoyl Group: The benzoyl group is attached through an acylation reaction using 3-iodobenzoyl chloride.

    Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-(3-iodobenzoyl)-4-methylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: The iodinated benzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3S,4S)-1-(3-iodobenzoyl)-4-methylpyrrolidine-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of iodinated compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure may be modified to develop new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of (3S,4S)-1-(3-iodobenzoyl)-4-methylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S)-1-(3-chlorobenzoyl)-4-methylpyrrolidine-3-carboxamide
  • (3S,4S)-1-(3-bromobenzoyl)-4-methylpyrrolidine-3-carboxamide
  • (3S,4S)-1-(3-fluorobenzoyl)-4-methylpyrrolidine-3-carboxamide

Uniqueness

Compared to similar compounds, (3S,4S)-1-(3-iodobenzoyl)-4-methylpyrrolidine-3-carboxamide is unique due to the presence of the iodinated benzoyl group. This iodine atom can significantly influence the compound’s reactivity, biological activity, and physical properties, making it distinct from its analogs.

Properties

IUPAC Name

(3S,4S)-1-(3-iodobenzoyl)-4-methylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15IN2O2/c1-8-6-16(7-11(8)12(15)17)13(18)9-3-2-4-10(14)5-9/h2-5,8,11H,6-7H2,1H3,(H2,15,17)/t8-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOJWIQENCWFSQ-LDYMZIIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1C(=O)N)C(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@H]1C(=O)N)C(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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